3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride
Description
3-(2-(1H-Indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride is a heterocyclic organic compound featuring an indole-oxazole core linked to a propan-1-amine moiety. The hydrochloride salt form enhances its solubility, making it suitable for pharmaceutical and biochemical research. Indole derivatives are widely studied for their biological activities, including interactions with neurotransmitter receptors (e.g., serotonin receptors) due to structural similarities to endogenous molecules .
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)-1,3-oxazol-4-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.ClH/c15-7-3-4-10-9-18-14(17-10)12-8-16-13-6-2-1-5-11(12)13;/h1-2,5-6,8-9,16H,3-4,7,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTRTHZJDBOIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=CO3)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Construction of the Oxazole Ring: The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Linking the Indole and Oxazole Rings: The indole and oxazole rings can be linked through a condensation reaction, forming the desired intermediate.
Introduction of the Propan-1-amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that indole derivatives often exhibit anticancer properties. The oxazole ring's presence in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Neuroprotective Effects
Indole derivatives are known for their neuroprotective effects. Preliminary studies suggest that 3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases.
Antidepressant Potential
The compound's structural similarity to known antidepressants suggests it may modulate serotonin receptors, potentially leading to antidepressant-like effects. Ongoing research is focused on evaluating its efficacy in animal models of depression.
Pharmacological Studies
Mechanism of Action
The pharmacological profile of this compound is being studied to understand its mechanism of action at the molecular level. Initial findings suggest it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders.
Toxicological Assessments
Safety and toxicity evaluations are crucial for any new pharmacological agent. Early toxicological studies indicate that while the compound shows promise, further investigations are necessary to establish a comprehensive safety profile.
Material Science Applications
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
Nanotechnology
Research is exploring the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could improve the bioavailability and efficacy of therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared below with structurally related molecules, focusing on core heterocycles, substituents, and physicochemical properties.
Key Observations:
- Core Heterocycles: The target compound’s indole-oxazole hybrid contrasts with benzimidazole-thioether (e.g., 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)aniline) and oxadiazole-based analogues (e.g., 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride).
- Substituent Effects : Chlorophenyl or methoxymethyl groups (in oxadiazole derivatives) increase lipophilicity compared to the indole-oxazole core, which may influence membrane permeability .
- Price Disparities : The target compound’s higher cost (€503.00/100 mg vs. €110.00 for benzimidazole-thioether derivatives) likely reflects synthetic complexity or specialized demand .
Pharmacological and Biochemical Relevance
- Indole Derivatives : Indole moieties are associated with serotonin receptor modulation, antimicrobial activity, and anti-inflammatory effects. The oxazole ring may enhance metabolic stability .
- Oxadiazole Derivatives: Known for diverse applications, including kinase inhibition and antimicrobial activity. The 1,2,4-oxadiazole ring’s electron-withdrawing nature may improve binding to enzymatic pockets .
- Benzimidazole Analogues : Benzimidazole-thioether derivatives (e.g., 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)aniline) are explored for anticancer and antiviral properties, though their mechanisms differ from indole-oxazole systems .
Biological Activity
3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H16ClN3O. It features an indole moiety linked to an oxazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the indole and oxazole scaffolds. The 5-(3'-indolyl)oxazole derivatives have been identified as promising candidates in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases (CDKs) .
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|
| Breast | p53 activation | Significant reduction in tumor growth | |
| Colon | CDK inhibition | Induced apoptosis in vitro | |
| Lung | Cell cycle arrest | Reduced cell viability |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Various derivatives of the indole and oxazole frameworks have been tested against a range of bacterial strains, demonstrating significant inhibitory effects. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis .
Table 2: Antimicrobial Efficacy
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models .
The biological activities of this compound are largely attributed to its ability to interact with specific cellular targets:
- Cell Cycle Regulation : By inhibiting CDKs, it prevents cancer cells from progressing through the cell cycle.
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through mitochondrial signaling.
- Cytokine Modulation : Reduction in the expression of inflammatory cytokines through NF-kB pathway inhibition.
Case Studies
Several case studies have been published that illustrate the efficacy of this compound in vivo:
- Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a 50% reduction in tumor size compared to control groups, correlating with increased apoptosis markers.
- Infection Models : In studies involving infected mice, treatment with the compound led to significant reductions in bacterial load and improved survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
